molecular formula C11H16ClNO2 B13931532 tert-Butyl 4-aminobenzoate hydrochloride

tert-Butyl 4-aminobenzoate hydrochloride

Cat. No.: B13931532
M. Wt: 229.70 g/mol
InChI Key: DWQHCCQMQAXTHS-UHFFFAOYSA-N
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Description

tert-Butyl 4-aminobenzoate hydrochloride: is a chemical compound with the molecular formula C11H15NO2·HCl. It is a derivative of 4-aminobenzoic acid, where the carboxyl group is esterified with tert-butyl alcohol. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-aminobenzoate hydrochloride can be synthesized through the esterification of 4-aminobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent such as toluene or xylene, followed by purification through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-aminobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 4-aminobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

  • Methyl 4-aminobenzoate
  • Ethyl 4-aminobenzoate
  • Benzocaine

Comparison: tert-Butyl 4-aminobenzoate hydrochloride is unique due to its tert-butyl ester group, which provides increased steric hindrance and stability compared to its methyl and ethyl counterparts. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound in specific applications .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

tert-butyl 4-aminobenzoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8;/h4-7H,12H2,1-3H3;1H

InChI Key

DWQHCCQMQAXTHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N.Cl

Origin of Product

United States

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